molecular formula C9H14ClN3O2S B2453104 Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride CAS No. 2445786-60-5

Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride

Cat. No.: B2453104
CAS No.: 2445786-60-5
M. Wt: 263.74
InChI Key: GXADHXOKTUMNOD-UHFFFAOYSA-N
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Description

Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by methylation and subsequent reaction with piperidine. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate: Similar structure but without the hydrochloride salt.

    2-Amino-5-methyl-1,3,4-thiadiazole: Another thiadiazole derivative with different substituents.

    1,3,4-Thiadiazole-2-thiol: A thiadiazole compound with a thiol group instead of a carboxylate.

Uniqueness

Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and thiadiazole core make it a versatile compound for various applications, distinguishing it from other thiadiazole derivatives .

Properties

IUPAC Name

methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S.ClH/c1-14-9(13)8-12-11-7(15-8)6-3-2-4-10-5-6;/h6,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXADHXOKTUMNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(S1)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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